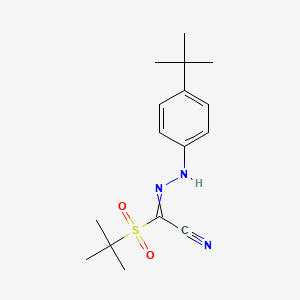![molecular formula C12H8F3NO2 B1304007 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 260442-97-5](/img/structure/B1304007.png)
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Antimicrobial Agents
Compounds integrating 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde have been synthesized and characterized for potential antimicrobial applications. In particular, a study by Bhat et al. (2016) described the creation of novel compounds with broad-spectrum antimicrobial activities, including anti-bacterial, anti-fungal, and anti-oxidant properties. These compounds have shown promising results in in vitro studies and molecular docking analyses, indicating their potential as good inhibitors of specific bacterial enzymes (Bhat et al., 2016).
Advanced Organic Synthesis Techniques
Researchers have explored various synthetic methodologies involving this compound. Palka et al. (2014) presented a novel approach for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing the versatility of this compound in organic synthesis. These methodologies offer new pathways for creating complex organic structures, potentially useful in various scientific applications (Palka et al., 2014).
Structural Analysis and Confirmation
Hu et al. (2010) highlighted the importance of structural analysis in understanding the properties of compounds derived from this compound. Through techniques like NMR and X-ray crystallography, researchers have been able to confirm the structures of novel compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Hu et al., 2010).
Fluorescent Dyes and Sensing Applications
Development of Highly Fluorescent Dyes
The compound has been used in the synthesis of fluorescent dyes with unique properties. Wrona-Piotrowicz et al. (2022) reported the synthesis of fluorescent dyes containing a pyrazoolympicene chromophore, derived from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These dyes exhibit bright fluorescence and potential applications in sensing acidic environments, indicating the compound's role in developing advanced materials for optical sensing (Wrona-Piotrowicz et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-5-3-9(4-6-11)16-7-1-2-10(16)8-17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVABXRDJLSWJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381859 |
Source


|
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260442-97-5 |
Source


|
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)



![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)





